molecular formula C18H15N3O2 B2492412 1-benzyl-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide CAS No. 338397-86-7

1-benzyl-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide

Cat. No.: B2492412
CAS No.: 338397-86-7
M. Wt: 305.337
InChI Key: HKQKEVKDMJHGAB-UHFFFAOYSA-N
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Description

1-benzyl-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide is a chemical compound with the molecular formula C18H15N3O2 and a molecular weight of 305.337. This compound is known for its unique structure, which includes a benzyl group, a pyridine ring, and a carboxamide group. It is used in various scientific research applications due to its interesting chemical properties.

Properties

IUPAC Name

1-benzyl-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c22-17(20-15-8-10-19-11-9-15)16-7-4-12-21(18(16)23)13-14-5-2-1-3-6-14/h1-12H,13H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQKEVKDMJHGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-benzyl-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine ring and the introduction of the benzyl and carboxamide groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Cyclization Reactions: Formation of the pyridine ring through cyclization reactions involving suitable precursors.

    Benzylation: Introduction of the benzyl group using benzyl halides in the presence of a base.

    Amidation: Formation of the carboxamide group through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-benzyl-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring or benzyl group are replaced with other groups using suitable reagents.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

1-benzyl-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create a wide array of derivatives and complex molecules. This capability is crucial in drug discovery, where libraries of compounds are generated to identify potential therapeutic agents.

Table 1: Examples of Synthetic Applications

ApplicationDescription
Drug DiscoveryUsed as a precursor to synthesize novel pharmacologically active compounds.
Material ScienceEmployed in creating materials with specific electronic or optical properties.
Chemical ProbesActs as a probe in studying enzyme interactions and protein-ligand binding.

Biological Research

Enzyme Interaction Studies

In biological research, this compound can be utilized to explore enzyme interactions and protein-ligand binding dynamics. Its ability to form stable complexes with biomolecules makes it a valuable tool for understanding enzymatic mechanisms and signaling pathways.

Case Study: Protein-Ligand Binding

A study investigated the binding affinity of this compound with various enzymes, revealing its potential as an inhibitor of specific kinases involved in cancer progression. The compound demonstrated effective inhibition, suggesting its role in developing targeted cancer therapies.

Medicinal Applications

Antiviral and Antimicrobial Properties

Recent studies have highlighted the compound's antiviral and antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various pathogens, making it a candidate for developing new antimicrobial agents.

Table 2: Antiviral and Antimicrobial Activity

CompoundPathogenActivityReference
Compound AHSV-1IC50 = 12 µM
Compound BE. coliZone of inhibition = 15 mm

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets within cells. This interaction can inhibit enzymatic activity or modulate signaling pathways, leading to therapeutic outcomes.

Industrial Applications

Development of New Materials

In industrial settings, this compound is explored for its potential in creating new materials with unique properties. Its chemical characteristics allow for modifications that can enhance performance in applications such as coatings, electronics, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-benzyl-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes .

Comparison with Similar Compounds

1-benzyl-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide can be compared with other similar compounds, such as:

    Pyridine Derivatives: Compounds with similar pyridine ring structures but different substituents.

    Benzylated Compounds: Molecules with benzyl groups attached to different core structures.

    Carboxamide Compounds: Chemicals with carboxamide groups but varying ring systems and substituents.

The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and biological properties.

Biological Activity

1-benzyl-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide is a compound with a molecular formula of C18H15N3O2 and a molecular weight of 305.337 g/mol. This compound is notable for its unique structural features, including a benzyl group, a pyridine ring, and a carboxamide group. Its biological activities have garnered interest in various fields, particularly in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

1 benzyl 2 oxo N pyridin 4 ylpyridine 3 carboxamide\text{1 benzyl 2 oxo N pyridin 4 ylpyridine 3 carboxamide}

Key Structural Features:

  • Benzyl Group: Contributes to lipophilicity and potential interactions with biological targets.
  • Pyridine Ring: Known for diverse biological activities, including antimicrobial and anticancer properties.
  • Carboxamide Group: Enhances solubility and can participate in hydrogen bonding.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study focused on the structure-activity relationship (SAR) of pyridine derivatives found that modifications to the compound led to varying degrees of activity against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines. The IC50 values observed were notably lower for compounds with specific functional groups, suggesting enhanced activity through structural optimization .

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)
1-benzyl-2-oxo-N-pyridin-4-ylpyridineHeLa4.3
A5498.0
MDA-MB-2317.5

Antimicrobial Activity

In addition to its anticancer properties, the compound has been studied for its antimicrobial effects. It demonstrated efficacy against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. Comparative studies indicated that certain derivatives showed superior activity compared to standard antibiotics, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Pseudomonas aeruginosa22
Staphylococcus aureus18

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The compound is believed to bind to proteins or enzymes, altering their activity and leading to biological effects such as inhibition of cell proliferation or modulation of signal transduction pathways. The precise pathways are still under investigation but may involve key regulatory proteins in cancer cell growth and survival .

Case Study 1: Anticancer Efficacy in Vivo

A recent study evaluated the in vivo anticancer efficacy of a closely related compound with similar structural properties. Mice bearing xenograft tumors were treated with the compound, resulting in a significant reduction in tumor size compared to control groups. The study concluded that the compound could effectively inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms .

Case Study 2: Structure Optimization for Enhanced Activity

Another investigation focused on optimizing the structure of pyridine derivatives to improve their biological activity. By systematically modifying functional groups on the pyridine ring, researchers achieved significantly lower IC50 values against multiple cancer cell lines, underscoring the importance of structural features in enhancing therapeutic efficacy .

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